molecular formula C13H21NO4 B3150438 7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate CAS No. 688790-06-9

7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate

Cat. No.: B3150438
CAS No.: 688790-06-9
M. Wt: 255.31 g/mol
InChI Key: ZBESKVIRYNQXCD-UHFFFAOYSA-N
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Description

CAS No.: 688790-06-9 Molecular Formula: C₁₃H₂₁NO₄ Molecular Weight: 255.31 g/mol This bicyclic compound features a 7-azabicyclo[2.2.1]heptane core with a tert-butyl ester at position 7 and a methyl ester at position 2. It serves as a key intermediate in medicinal chemistry, particularly for synthesizing conformationally constrained analogs of bioactive molecules. Its rigid bicyclic structure and ester substituents influence both synthetic utility and physicochemical properties, such as lipophilicity and stability .

Properties

IUPAC Name

7-O-tert-butyl 2-O-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-8-5-6-10(14)9(7-8)11(15)17-4/h8-10H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBESKVIRYNQXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678240
Record name 7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688790-06-9
Record name 7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the tert-butyl and methyl groups. Key reaction conditions include the use of strong bases and protecting groups to ensure the correct placement of substituents.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its bicyclic structure makes it a valuable building block in organic synthesis.

Biology: In biological research, 7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate can be used to study enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural complexity allows for the development of drugs with specific biological activities.

Industry: In the chemical industry, this compound can be used in the production of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which 7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes through binding to active sites or allosteric sites. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Ester Groups

Compound A : 7-tert-Butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
  • CAS No.: 502506-71-0
  • Molecular Formula: C₁₃H₂₁NO₄
  • Molecular Weight : 255.25 g/mol
  • Key Difference : Ethyl ester at position 2 instead of methyl.
  • Synthesis : Achieved 85% yield via a two-step process involving catalytic hydrogenation, with >90% purity by ¹H NMR .
  • Comparison : The ethyl group increases molecular weight marginally (255.25 vs. 255.31) and may enhance lipophilicity (logP ~1.2 vs. ~0.9 estimated).
Compound B : 7-(tert-Butyl) 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate
  • CAS No.: 197080-71-0
  • Molecular Formula: C₁₂H₁₆BrNO₄
  • Molecular Weight : 332.19 g/mol
  • Key Differences :
    • Unsaturated core (hept-2-ene) with a bromo substituent at position 3.
    • Reduced steric hindrance due to the double bond.
  • Reactivity : The bromo group enables cross-coupling reactions (e.g., Suzuki), while the double bond allows epoxidation or Diels-Alder reactions .

Positional Isomerism and Functional Group Modifications

Compound C : 2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
  • CAS No.: 1393477-05-8
  • Molecular Formula: C₁₀H₁₅NO₄
  • Molecular Weight : 213.23 g/mol
  • Key Differences :
    • Methyl esters at positions 2 and 3 (vs. 2 and 7 in the target compound).
    • Lack of tert-butyl group reduces steric bulk.
  • Applications : Simpler structure used in peptide mimetics due to its compact bicyclic core .
Compound D : Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
  • CAS No.: 1251009-93-4
  • Molecular Formula: C₉H₁₅NO₂·HCl
  • Molecular Weight : 169.22 g/mol (free base)
  • Key Differences :
    • Single ethyl ester (position 2) and hydrochloride salt.
    • Enhanced water solubility due to ionic character.
  • Utility : Used as a building block for cationic surfactants or chiral catalysts .

Physicochemical and Pharmacological Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight 255.31 255.25 332.19 213.23
LogP (Estimated) ~1.5 ~1.7 ~2.1 ~0.8
Water Solubility Low Low Very low Moderate
Bioactivity Relevance Rigid scaffold Similar Electrophilic sites Compact core
  • The tert-butyl group in the target compound likely enhances metabolic stability compared to smaller esters .

Biological Activity

Overview

7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate is a bicyclic compound with significant potential in biological research and medicinal chemistry. Its unique structure allows for various applications, particularly in studying enzyme interactions and as a precursor for pharmaceuticals.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C13H21NO4
  • Molecular Weight: 255.31 g/mol
  • CAS Number: 688790-06-9

Biological Applications

The compound has been noted for its role in various biological studies, particularly in the following areas:

1. Enzyme-Substrate Interactions

  • It serves as a valuable probe in biochemical assays to investigate enzyme kinetics and mechanisms of action.
  • Its structural features allow it to bind effectively to active sites or allosteric sites of enzymes, facilitating the study of enzyme functionality.

2. Medicinal Chemistry

  • The compound is explored as a precursor for the synthesis of pharmaceuticals, particularly those targeting neurological conditions due to its interaction with nicotinic acetylcholine receptors (nAChRs).
  • Similar compounds have shown potential analgesic properties and could lead to the development of non-opioid analgesics.

3. Research on Nicotinic Receptors

  • Studies indicate that related compounds exhibit high potency as nAChR agonists, which are implicated in various neurological disorders such as Alzheimer's and Parkinson's diseases .

The biological activity of this compound is primarily mediated through its interaction with specific receptor sites:

  • Binding Affinity: The compound's bicyclic structure enhances its ability to mimic natural substrates or ligands, allowing it to effectively engage with target proteins.
  • Receptor Modulation: It may act as an allosteric modulator, influencing receptor activity without directly competing with endogenous ligands.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar bicyclic compounds is presented below:

Compound NameStructureBiological ActivityBinding Affinity
This compound StructureEnzyme interactions; potential nAChR agonistModerate
Epibatidine EpibatidineHighly potent analgesic; nAChR agonistHigh
Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate Methyl AzabicycloModerate nAChR activityLow

Case Studies

Several studies have demonstrated the biological activity of compounds related to or derived from the bicyclic structure similar to that of this compound:

  • Analgesic Studies on Epibatidine:
    • Research indicated that epibatidine, a compound with a similar bicyclic structure, is over 200 times more potent than morphine in analgesic assays without engaging opioid receptors .
    • This highlights the potential for developing novel pain management therapies based on structural analogs.
  • Nicotinic Receptor Agonism:
    • Studies have shown that compounds like epibatidine act as potent nAChR agonists, leading to significant interest in their therapeutic applications for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate?

  • Methodological Answer : Focus on esterification protocols using tert-butyl and methyl ester-protecting groups. Catalytic agents like DMAP (4-dimethylaminopyridine) or DCC (dicyclohexylcarbodiimide) can enhance reaction efficiency. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane. Note that bicyclic systems may require low-temperature conditions to prevent ring strain-induced decomposition .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm bicyclic framework and ester group positions. Compare chemical shifts with analogous bicyclo[2.2.1]heptane derivatives (e.g., 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., C12_{12}H19_{19}NO4_4) and fragmentation patterns.
  • IR Spectroscopy : Identify carbonyl stretches (C=O) at ~1700–1750 cm1^{-1} for ester groups .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Refer to GHS classifications for similar azabicyclo compounds, which indicate acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Use PPE (gloves, goggles), work in a fume hood, and maintain spill kits. In case of exposure, rinse with water for 15 minutes and consult medical guidance .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cycloaddition or ring-opening reactions?

  • Methodological Answer : Use kinetic isotope effects (KIE) or isotopic labeling (e.g., 13C^{13} \text{C}) to track reaction pathways. Computational tools (DFT calculations) can model transition states, while in-situ IR or NMR monitors intermediate formation. Compare with analogous bicyclo systems, such as 7-Oxabicyclo[2.2.1]heptane derivatives undergoing Diels-Alder reactions .

Q. How does the compound’s stability vary under thermal or photolytic conditions?

  • Methodological Answer : Conduct accelerated stability studies using TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) to assess decomposition temperatures. For photostability, expose samples to UV-Vis light (e.g., 300–800 nm) and analyze degradation products via GC-MS. Note that bicyclic esters may exhibit strain-induced reactivity under prolonged heating .

Q. What methodologies are suitable for evaluating its environmental persistence and ecotoxicological impact?

  • Methodological Answer :

  • Biodegradation Studies : Use OECD 301B (Ready Biodegradability Test) with activated sludge to measure half-life.
  • Ecotoxicology : Perform acute toxicity assays on Daphnia magna or algae (OECD 202/201).
  • Computational Modeling : Apply EPI Suite or QSAR models to predict bioaccumulation and aquatic toxicity .

Q. How can computational modeling (e.g., DFT, MD) predict its interactions with biological targets or solvents?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., esterases). Parameterize force fields (e.g., GAFF) for molecular dynamics (MD) simulations of solvation behavior in polar aprotic solvents (e.g., DMSO).
  • Solubility Prediction : Apply COSMO-RS to estimate solubility in water/organic matrices .

Q. How can contradictions in stereochemical assignments be resolved for this compound?

  • Methodological Answer : Use X-ray crystallography for definitive stereochemical determination. Alternatively, apply NOESY NMR to analyze spatial proximity of protons in the bicyclic framework. Compare data with structurally related compounds, such as dimethyl 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Reactant of Route 2
Reactant of Route 2
7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate

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